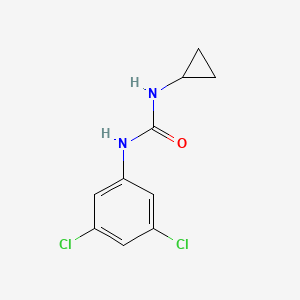
N-cyclopropyl-N'-(3,5-dichlorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-N'-(3,5-dichlorophenyl)urea (CDCP) is a synthetic compound that has been the subject of scientific research for its potential applications in various fields. This compound belongs to the class of urea derivatives and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of N-cyclopropyl-N'-(3,5-dichlorophenyl)urea is not fully understood. However, it has been suggested that N-cyclopropyl-N'-(3,5-dichlorophenyl)urea inhibits the activity of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo pyrimidine biosynthesis pathway. Inhibition of DHODH leads to a decrease in the production of pyrimidine nucleotides, which are essential for DNA synthesis and cell proliferation. This results in the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects
N-cyclopropyl-N'-(3,5-dichlorophenyl)urea has been shown to have both biochemical and physiological effects. Biochemically, N-cyclopropyl-N'-(3,5-dichlorophenyl)urea inhibits the activity of DHODH, which leads to a decrease in the production of pyrimidine nucleotides. Physiologically, N-cyclopropyl-N'-(3,5-dichlorophenyl)urea has been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, N-cyclopropyl-N'-(3,5-dichlorophenyl)urea has been shown to have herbicidal properties, which can be attributed to its ability to inhibit the activity of DHODH in plants.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopropyl-N'-(3,5-dichlorophenyl)urea has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. In addition, it has been extensively studied for its potential applications in various fields, which makes it a promising compound for further research. However, N-cyclopropyl-N'-(3,5-dichlorophenyl)urea also has some limitations. It is a toxic compound and should be handled with care. In addition, its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for the study of N-cyclopropyl-N'-(3,5-dichlorophenyl)urea. One direction is to further investigate its potential applications in agriculture, medicine, and material science. In medicine, N-cyclopropyl-N'-(3,5-dichlorophenyl)urea can be further studied for its anticancer properties and its potential use in combination with other anticancer drugs. In material science, N-cyclopropyl-N'-(3,5-dichlorophenyl)urea can be further studied for its potential use as a building block for the synthesis of new materials. Another direction is to study the mechanism of action of N-cyclopropyl-N'-(3,5-dichlorophenyl)urea in more detail. This can help in the design of experiments to study its effects and in the development of new compounds with similar properties.
Méthodes De Synthèse
N-cyclopropyl-N'-(3,5-dichlorophenyl)urea can be synthesized by reacting cyclopropylamine with 3,5-dichlorophenyl isocyanate in the presence of a solvent such as dichloromethane. The reaction yields N-cyclopropyl-N'-(3,5-dichlorophenyl)urea as a white crystalline solid. The purity of the compound can be confirmed by using analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N-cyclopropyl-N'-(3,5-dichlorophenyl)urea has been extensively studied for its potential applications in various fields such as agriculture, medicine, and material science. In agriculture, N-cyclopropyl-N'-(3,5-dichlorophenyl)urea has been shown to have herbicidal properties and can be used as a selective herbicide. In medicine, N-cyclopropyl-N'-(3,5-dichlorophenyl)urea has been studied for its anticancer properties. N-cyclopropyl-N'-(3,5-dichlorophenyl)urea has been shown to inhibit the growth of cancer cells and induce apoptosis. In material science, N-cyclopropyl-N'-(3,5-dichlorophenyl)urea has been studied for its potential use as a building block for the synthesis of new materials.
Propriétés
IUPAC Name |
1-cyclopropyl-3-(3,5-dichlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2O/c11-6-3-7(12)5-9(4-6)14-10(15)13-8-1-2-8/h3-5,8H,1-2H2,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYIAEQHOSVNHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B5375982.png)
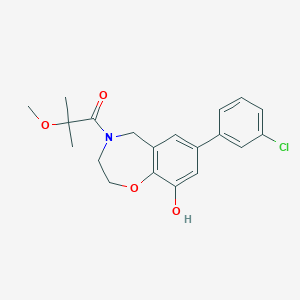
![methyl 3-{[(cyclohexylamino)carbonyl]amino}benzoate](/img/structure/B5376005.png)
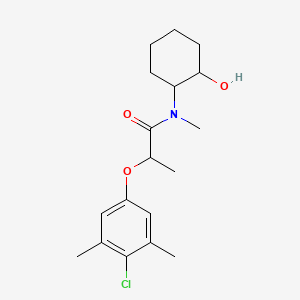
![8-(2,4-difluorobenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5376033.png)
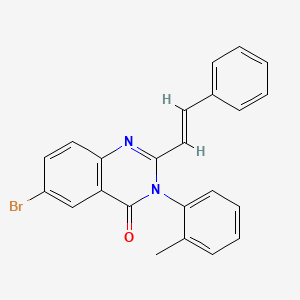
![N-[1-(1-glycyl-4-piperidinyl)-1H-pyrazol-5-yl]-2-methylbenzamide hydrochloride](/img/structure/B5376047.png)
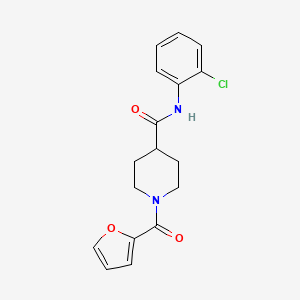

![4-(hydroxymethyl)-N-[2-(1H-indol-1-yl)ethyl]-N,5-dimethylisoxazole-3-carboxamide](/img/structure/B5376064.png)
![6-(2-{3-ethoxy-4-[(3-methylbenzyl)oxy]phenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5376070.png)
![N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2-methylalaninamide](/img/structure/B5376074.png)
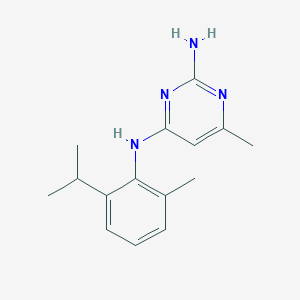
![1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-phenylpiperidine](/img/structure/B5376089.png)